molecular formula C13H7Cl2N B567402 3-(3,5-Dichlorophenyl)benzonitrile CAS No. 1332747-46-2

3-(3,5-Dichlorophenyl)benzonitrile

Cat. No.: B567402
CAS No.: 1332747-46-2
M. Wt: 248.106
InChI Key: HARYBHGSKGMXJG-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenyl)benzonitrile is a high-purity chemical compound (CAS 1332747-46-2) offered for laboratory research applications . With a molecular formula of C₁₃H₇Cl₂N and a molecular weight of 248.11 g/mol, this benzonitrile derivative features a biphenyl core structure with two chlorine atoms at the meta positions of one phenyl ring, contributing to its unique physicochemical properties . This product is strictly labeled For Research Use Only (RUO) . RUO products are essential tools intended solely for use in controlled laboratory settings to facilitate basic scientific investigation, drug discovery efforts, and the development of new diagnostic assays . They are not intended for use in the diagnosis, treatment, or management of human diseases and are not manufactured under the regulatory oversight required for in vitro diagnostic (IVD) medical devices . As such, this product is not for direct human use. Researchers can utilize this compound in various exploratory studies, including as a building block in synthetic organic chemistry or as a standard in analytical method development. It is supplied with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Please refer to the relevant Safety Data Sheet for detailed handling information before use.

Properties

IUPAC Name

3-(3,5-dichlorophenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2N/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARYBHGSKGMXJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00712318
Record name 3',5'-Dichloro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332747-46-2
Record name 3',5'-Dichloro[1,1'-biphenyl]-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00712318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenyl)benzonitrile typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents. One common method includes the conversion of 3,5-dichlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with an arylamine in the presence of a base such as sodium hydroxide to yield the desired benzonitrile .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenyl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

3-(3,5-Dichlorophenyl)benzonitrile serves as a versatile intermediate in organic synthesis. It is utilized to produce various derivatives that are important in pharmaceuticals and agrochemicals. Its unique structure allows for selective functionalization, making it valuable for synthesizing complex organic molecules.

ApplicationDescription
Pharmaceutical intermediatesUsed in the synthesis of active pharmaceutical ingredients (APIs).
Agrochemical developmentActs as a precursor for developing herbicides and pesticides.

Recent studies have highlighted the potential biological activities of this compound. Research indicates its efficacy in antimicrobial and anticancer applications:

  • Antimicrobial Properties : Investigations have demonstrated that this compound exhibits significant activity against various bacterial strains.
  • Anticancer Activity : In vitro studies suggest that it may induce apoptosis in cancer cells, making it a candidate for further drug development.

Case Study Example :
A study published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated that the compound inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Material Science

In material science, this compound has been explored for its potential use in:

  • Organic Light Emitting Diodes (OLEDs) : It serves as a dopant or host material due to its favorable electronic properties.
  • Nanomaterials : Research has shown that it can be incorporated into mesoporous materials for enhanced catalytic activity.
Material ApplicationFunction
OLEDsActs as a dopant to improve light-emitting efficiency.
NanomaterialsEnhances catalytic performance in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenyl)benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Position Matters : Compounds with 3,5-dichloro substitution (e.g., target compound) exhibit better steric accessibility for target binding compared to 2,4- or 2,6-dichloro isomers () .
  • Fluorination Enhances Bioactivity : Fluorinated derivatives () show superior biological performance due to increased stability and binding precision, as validated by HRMS and 19F NMR .
  • Nitrile vs. Urea : While urea derivatives dominate herbicides, nitriles offer modular synthetic routes and tunable reactivity, positioning this compound as a versatile intermediate for further functionalization.

Biological Activity

3-(3,5-Dichlorophenyl)benzonitrile is an organic compound characterized by a benzene ring substituted with a nitrile group and two chlorine atoms at the meta positions. Its molecular formula is C13H8Cl2NC_{13}H_8Cl_2N, with a molecular weight of approximately 248.11 g/mol. This compound has garnered attention in various fields of biological research due to its potential interactions with biological systems, particularly in enzyme inhibition and antimicrobial activity.

Chemical Structure

The structural formula of this compound can be represented as follows:

C6H4(Cl)2C6H4CN\text{C}_{6}\text{H}_{4}(\text{Cl})_{2}-\text{C}_{6}\text{H}_{4}-\text{C}\equiv \text{N}

Biological Activity Overview

Research indicates that derivatives of this compound exhibit various biological activities, particularly as inhibitors of cytochrome P450 enzymes, which play crucial roles in drug metabolism and cancer chemoprevention. Additionally, some studies have suggested its antifungal properties when integrated into isoxazoline derivatives.

Key Biological Activities:

  • Cytochrome P450 Inhibition : Compounds related to this compound have been identified as potential inhibitors of CYP1A2, which is involved in the metabolism of various drugs and the activation of procarcinogens.
  • Antifungal Properties : Research has shown that certain derivatives demonstrate antifungal activity, making them candidates for further exploration in agricultural and medical applications.

While specific mechanisms for this compound are not fully elucidated, its structural features suggest that it may interact with biological targets similarly to other aromatic nitriles. The chlorine substituents may enhance its reactivity and binding affinity to biological molecules.

Case Studies and Research Findings

  • Cytochrome P450 Enzyme Interaction :
    • A study highlighted the inhibitory effects of various benzonitrile derivatives on CYP1A2. The findings indicated that compounds with similar structures to this compound could effectively inhibit this enzyme, potentially leading to altered drug metabolism profiles .
  • Antifungal Activity :
    • In a comparative analysis of isoxazoline derivatives containing this compound moieties, significant antifungal activity was observed against several pathogenic fungi. These findings suggest that modifications to the compound can enhance its efficacy against fungal infections .

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
4-(3,5-Dichlorophenyl)benzonitrileC₁₃H₈Cl₂NChlorine substitution at para position
3-(4-Chlorophenyl)benzonitrileC₁₃H₈ClNChlorine substitution at para position
4-(4-Chlorophenyl)benzonitrileC₁₃H₈ClNPara-substituted phenyl group
4-(2-Chlorophenyl)benzonitrileC₁₃H₈ClNChlorine substitution at ortho position

The variations in chlorine substitution influence the biological activity and reactivity of these compounds.

Safety and Handling

Due to the potential irritant properties associated with aromatic nitriles and chlorine substitutions, it is essential to handle this compound with caution. Proper safety protocols should be followed to mitigate risks associated with inhalation or skin contact .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(3,5-Dichlorophenyl)benzonitrile, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or Ullmann coupling. For example, chlorinated precursors like 3,5-dichlorophenylboronic acid can react with benzonitrile derivatives under palladium catalysis. Reaction conditions such as temperature (80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., Pd(PPh₃)₄) critically affect yield. Lower temperatures may reduce side reactions but slow kinetics, while polar solvents enhance NAS efficiency .

Q. Which spectroscopic techniques are used to characterize this compound, and what key spectral features confirm its structure?

  • Methodological Answer :

  • IR Spectroscopy : A sharp absorption band near 2225 cm⁻¹ confirms the nitrile (-C≡N) group. Peaks at 650–800 cm⁻¹ correspond to C-Cl stretching .
  • Mass Spectrometry : The molecular ion peak at m/z 172.01 (C₇H₃Cl₂N) and fragment ions at m/z 137 (loss of Cl) and 101 (loss of CN) validate the structure .
  • NMR : ¹H NMR shows aromatic protons as doublets (δ 7.5–8.1 ppm, J = 8.5 Hz), while ¹³C NMR reveals the nitrile carbon at δ 118–120 ppm .

Q. How does this compound participate in substitution and reduction reactions?

  • Methodological Answer :

  • Substitution : The chloro groups undergo NAS with nucleophiles (e.g., methoxide in methanol), yielding derivatives like 3-(3,5-dimethoxyphenyl)benzonitrile. Steric hindrance from the dichloro substituents slows meta-substitution .
  • Reduction : Using LiAlH₄ in anhydrous ether reduces the nitrile to a primary amine (3-(3,5-dichlorophenyl)benzylamine), which is useful in medicinal chemistry .

Advanced Research Questions

Q. How can computational tools like REAXYS predict the reactivity of this compound in novel reactions?

  • Methodological Answer : Databases like REAXYS and BKMS_METABOLIC enable in silico predictions of reaction pathways. For instance, docking studies can identify electrophilic sites for functionalization. Machine learning models trained on halogenated benzonitrile datasets predict regioselectivity in cross-coupling reactions with >85% accuracy .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities or assay variability. Strategies include:

  • Reproducibility Checks : Re-synthesize compounds using published protocols (e.g., CAS 6575-00-4) and validate purity via HPLC (>98%) .
  • Dose-Response Curves : Use standardized assays (e.g., enzyme inhibition IC₅₀) across multiple cell lines to isolate structure-activity relationships .

Q. What advanced analytical methods are employed to study the environmental degradation of this compound?

  • Methodological Answer :

  • LC-HRMS : Tracks degradation products (e.g., hydroxylated metabolites) in soil/water samples.
  • Isotope Labeling : ¹³C-labeled nitrile groups monitor biodegradation pathways via isotopic enrichment patterns .

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